molecular formula C19H19FN4O B10834595 1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea

1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea

Cat. No.: B10834595
M. Wt: 338.4 g/mol
InChI Key: ROOFFAWDIFZLQB-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a cyclopentyl ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

  • Formation of the Fluorophenyl Cyclopentyl Intermediate:

      Starting Materials: 3-fluorobenzaldehyde and cyclopentanone.

      Reaction Conditions: Aldol condensation followed by hydrogenation.

      Catalysts/Reagents: Base (e.g., NaOH) for condensation, hydrogen gas with a palladium catalyst for hydrogenation.

  • Synthesis of the Indazole Intermediate:

      Starting Materials: 2-nitrobenzaldehyde and hydrazine hydrate.

      Reaction Conditions: Cyclization under acidic conditions.

      Catalysts/Reagents: Acid (e.g., HCl) for cyclization.

  • Coupling of Intermediates:

      Reaction Conditions: Urea formation through the reaction of the fluorophenyl cyclopentyl intermediate with the indazole intermediate.

      Catalysts/Reagents: Carbodiimide coupling agents (e.g., EDCI) and base (e.g., DIPEA).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the urea moiety or the aromatic rings, depending on the reagents used.

    Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines or alcohols, depending on the site of reduction.

    Substitution Products: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which 1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

    1-[3-(4-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea: Similar structure but with a different position of the fluorine atom.

    1-[3-(3-chlorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea: Chlorine substituent instead of fluorine.

    1-[3-(3-methylphenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea: Methyl group instead of fluorine.

Uniqueness: 1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

1-[3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea

InChI

InChI=1S/C19H19FN4O/c20-14-4-1-3-12(9-14)13-7-8-15(10-13)22-19(25)23-17-5-2-6-18-16(17)11-21-24-18/h1-6,9,11,13,15H,7-8,10H2,(H,21,24)(H2,22,23,25)

InChI Key

ROOFFAWDIFZLQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=NN4

Origin of Product

United States

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